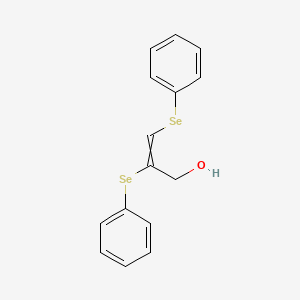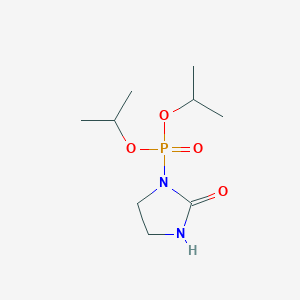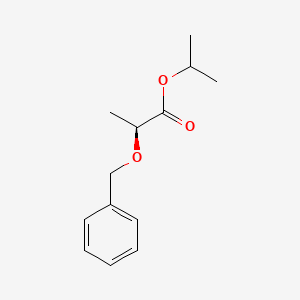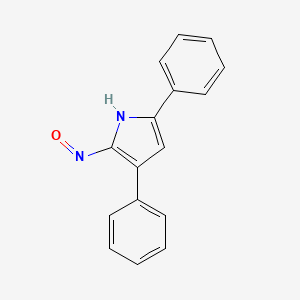
hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a methylbutanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate typically involves the esterification of hexadeca-7,9,11,13-tetraenyl alcohol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double bonds and ester group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate can be compared with similar compounds such as:
Eigenschaften
CAS-Nummer |
138501-41-4 |
|---|---|
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(22)19-20(2)3/h5-12,20H,4,13-19H2,1-3H3 |
InChI-Schlüssel |
JNASXYOOYSKMLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC=CC=CC=CCCCCCCOC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)





![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)

![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
